molecular formula C10H13ClN2O B8535547 6-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one hydrochloride

6-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B8535547
M. Wt: 212.67 g/mol
InChI Key: DMYSQDRKLSGBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

6-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9;/h1,3,5H,2,4,6,11H2,(H,12,13);1H

InChI Key

DMYSQDRKLSGBNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 ml of 3 N HCl in dioxane was added to the mixture of 40 g of the product of Step 1 in 500 ml of DCM and the solution was stirred overnight at RT. The solvent was evaporated, and the residue was washed with Et2O (1000 ml) to afford 6-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one hydrochloride (30 g, 95% yield). 1H-NMR (300 MHz, DMSO-d6) δ: 10.17 (s, 1H), 7.28-7.23 (m, 2H), 6.88-6.86 (m, 1H), 3.90 (s, 2H), 2.89-2.84 (m, 2H), 2.53-2.42 (m, 2H).
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
product
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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